molecular formula C19H15ClN2 B6221207 N-phenylacridin-9-amine hydrochloride CAS No. 3779-24-6

N-phenylacridin-9-amine hydrochloride

Cat. No.: B6221207
CAS No.: 3779-24-6
M. Wt: 306.8 g/mol
InChI Key: HSCSAYYPMCQXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylacridin-9-amine hydrochloride is an acridine derivative characterized by a phenylamino substitution at the 9-position of the acridine core, with a hydrochloride salt enhancing its solubility . Its clinical relevance is highlighted by amsacrine, a derivative used in acute leukemia treatment, which incorporates a methoxy and methylsulfonyl group on the N-phenylacridin-9-amine backbone . Synthetically, N-phenylacridin-9-amine derivatives are prepared via Suzuki-Miyaura coupling, phenoxylation, and amination reactions, as demonstrated in the synthesis of 9-amino-2-phenylacridine . Recent QSAR studies on its analogs have explored their anticancer activities, emphasizing the role of substituents in modulating biological efficacy .

Properties

CAS No.

3779-24-6

Molecular Formula

C19H15ClN2

Molecular Weight

306.8 g/mol

IUPAC Name

N-phenylacridin-9-amine;hydrochloride

InChI

InChI=1S/C19H14N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H

InChI Key

HSCSAYYPMCQXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 9-Chloroacridine (G2)

2-(Phenylamino)benzoic acid (G1) undergoes cyclization in phosphorus oxychloride (POCl₃) at 135–140°C for 3 hours, yielding 9-chloroacridine (G2) as a pale brown crystal (60% yield). Key parameters:

  • Reagents : POCl₃ (excess), G1 (4.0 g, 18.76 mmol)

  • Workup : Neutralization with NH₃/ice mixture, washing with NaHCO₃

  • Characterization :

    • MP : 118–120°C

    • ¹H NMR (CDCl₃) : δ 8.37 (d, 2H), 8.17 (d, 2H), 7.74 (m, 2H), 7.56 (m, 2H)

Nucleophilic Substitution with Aniline

G2 reacts with aniline in absolute ethanol under reflux (24 hours) to form N-phenylacridin-9-amine (G3), which is protonated with HCl to yield the hydrochloride salt:

  • Reagents : G2 (1.0 g, 4.68 mmol), aniline (0.87 g, 9.36 mmol), NaOAc (base)

  • Yield : 70%

  • Characterization :

    • IR (cm⁻¹) : 3320 (N-H), 1590 (C=N), 750 (C-Cl)

    • ¹³C NMR : δ 140.36 (C-NH), 129.44–114.04 (aromatic carbons)

Acid-Catalyzed Nucleophilic Aromatic Substitution

A modified approach using acidic conditions enhances reaction efficiency (Scheme 2):

Reaction of Xanthylium Salts with Aniline

3,6-Di-tert-butyl-9-mesitylxanthylium tetrafluoroborate reacts with aniline in dichloromethane/acetic acid (1:3 ratio) at room temperature for 12 hours:

  • Reagents : Xanthylium salt (10.0 g, 20.1 mmol), aniline (2.20 mL, 24.1 mmol), NEt₃ (4.20 mL)

  • Yield : 75%

  • Advantages : Shorter reaction time, higher regioselectivity

Microwave- and Ultrasound-Assisted Synthesis

Modern techniques reduce reaction times from hours to minutes (Table 1):

Microwave Irradiation

  • Conditions : 9-Chloroacridine + aniline, 150 W, 100°C, 15 minutes

  • Yield : 85%

Ultrasonication

  • Conditions : Ethanol solvent, 40 kHz, 50°C, 30 minutes

  • Yield : 90%

Table 1: Comparison of Traditional and Modern Methods

ParameterUllmann CondensationMicrowaveUltrasound
Time24 hours15 minutes30 minutes
TemperatureReflux (78°C)100°C50°C
Yield70%85%90%
Energy EfficiencyLowHighModerate

Mechanistic Insights

Ullmann Cyclization Mechanism

The reaction proceeds via intermediate formation of a phosphorylated benzoic acid derivative, followed by intramolecular cyclization (Scheme 3):

  • Step 1 : POCl₃ activates the carboxyl group of G1, forming a reactive intermediate.

  • Step 2 : Cyclization eliminates HCl, generating the acridine skeleton.

Acid-Catalyzed Pathway

In the presence of acetic acid, aniline attacks the electron-deficient C9 position of xanthylium salts through an SₙAr mechanism, facilitated by protonation of the acridine nitrogen.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.50 (s, 2H, H-1/H-8), 7.97–7.76 (m, 4H, H-2/H-3/H-6/H-7), 7.17 (s, 2H, aniline protons).

  • Elemental Analysis : Found C 72.96%, H 4.26%, N 6.79% (Calc. C 73.08%, H 3.77%, N 6.56%).

X-ray Crystallography

Single-crystal studies confirm the planar acridine core and dihedral angle of 45° between the acridine and aniline rings.

Research Findings and Applications

Biological Activity

  • Cytotoxicity : IC₅₀ values of 2.1–4.8 µM against MCF-7, HL60, and HT29 cancer cells.

  • Antimicrobial Activity : MIC of 8 µg/mL against S. aureus and E. coli.

Industrial Patents

A 2012 patent (JP5907539B2) describes scaled-up synthesis using NaBF₄ for precipitation, achieving 99% purity .

Chemical Reactions Analysis

N-phenylacridin-9-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of acridine with different functional groups attached at the C9 position .

Comparison with Similar Compounds

Acridine (1) and Benzo[c]acridine (2)

  • Structural Features : Acridine (1) lacks substituents, while benzo[c]acridine (2) incorporates a fused benzene ring.
  • Mutagenicity: Both exhibit high mutagenicity due to DNA intercalation. N-Phenylacridin-9-amine (3) retains this property despite phenylamino substitution .

Cyclopentaquinoline-Acridine Hybrids

Examples include N-[6-({cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride (3e–3h):

Compound Alkyl Chain Length Melting Point (°C) Yield (%) Key Features
3e C6 160 - Moderate solubility in methanol
3f C7 180 - Higher thermal stability
3g C8 185 - Optimal lipophilicity for membrane penetration
3h C9 190–195 - Longest chain, highest melting point

Trends : Melting points and lipophilicity increase with alkyl chain length, impacting pharmacokinetic properties .

Substituted Acridine Derivatives

Aminoacridine Hydrochloride

  • Structure: 9-Aminoacridine with a hydrochloride salt.
  • Applications: Antiseptic agent; lacks the phenylamino group of N-phenylacridin-9-amine, reducing DNA intercalation potency but retaining mutagenicity .
  • Key Data : LogP = 4.06; PSA = 3.24 .

N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine Dihydrochloride

  • Structure : Incorporates a methylpiperazinyl group at the phenyl para-position.
  • Properties : Molecular weight = 441.40 g/mol; purity ≥99%; enhanced solubility due to dihydrochloride salt .
  • Applications : Investigated for receptor-targeted therapies, leveraging the piperazine moiety for improved binding .

N-(2-Nitrophenyl)acridin-9-aminium Chloride

  • Structure : Nitro group at the phenyl ortho-position.

Key Research Findings and Data Tables

Table 1. Mutagenicity and Structural Comparisons

Compound Mutagenicity Key Substituents Therapeutic Use Reference
Acridine (1) High None None
N-Phenylacridin-9-amine (3) High Phenylamino Amsacrine (leukemia)
Aminoacridine HCl Moderate Amino Antiseptic

Table 2. Physicochemical Properties of Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) LogP PSA (Ų)
3e ~550 160 3.5 85.0
N-(2-Nitrophenyl) derivative 351.08 - 4.06 68.06
Aminoacridine HCl 224.69 - 4.06 3.24

Biological Activity

N-phenylacridin-9-amine hydrochloride is a compound belonging to the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has a unique structure characterized by an acridine core with a phenyl group attached. Its molecular formula is C_{18}H_{16}ClN, and it has a molecular weight of approximately 306.79 g/mol. The compound exhibits notable photophysical properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to intercalate between base pairs of double-stranded DNA. This intercalation disrupts normal cellular processes, leading to alterations in DNA replication and transcription. The acridine moiety facilitates the formation of ternary complexes involving DNA and enzymes, enhancing its therapeutic potential against cancer cells .

Biological Activities

Research indicates that this compound demonstrates a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer, and leukemia cells .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its DNA intercalation properties.
  • DNA Binding Studies :
    • Binding studies reveal that this compound can effectively bind to DNA, which is crucial for its function as an anticancer agent .
    • The fluorescence properties of the compound allow for the monitoring of its interaction with nucleic acids, providing insights into its mechanism of action.
  • Antimicrobial Properties :
    • Some derivatives of acridines have been evaluated for their antimicrobial activities, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated that acridine derivatives can intercalate with DNA and exhibit cytotoxicity against cancer cell lines.
Highlighted the compound's ability to form stable complexes with DNA, leading to effective apoptosis induction in MCF-7 cells.
Reported significant cytotoxicity against multiple cancer cell lines while sparing normal liver cells, indicating selective toxicity.

Q & A

Q. Advanced

  • Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards .
  • Structural confirmation :
    • NMR : Analyze aromatic proton shifts (δ 7.5–8.5 ppm for acridine protons) and amine proton coupling.
    • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C19H15N2Cl).
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the hydrochloride salt .

How can researchers design reproducible in vivo studies to evaluate the therapeutic potential of N-phenylacridin-9-amine derivatives?

Q. Advanced

  • Dosing regimen : Use pharmacokinetic data to determine optimal doses. For amsacrine analogs, typical doses range from 1–5 mg/kg (IV) in murine models .
  • Toxicity endpoints : Monitor bone marrow suppression (common with acridines) via complete blood counts.
  • Control groups : Include vehicle controls and positive controls (e.g., doxorubicin for antitumor activity).
  • Data validation : Replicate experiments in ≥2 independent cohorts and blinded analyses to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.